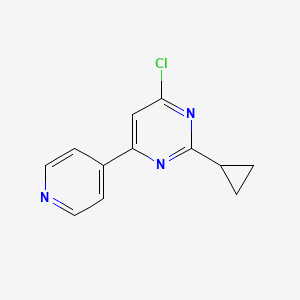

4-Chloro-2-cyclopropyl-6-(pyridin-4-yl)pyrimidine

Übersicht

Beschreibung

4-Chloro-2-cyclopropyl-6-(pyridin-4-yl)pyrimidine is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with a chloro group, a cyclopropyl group, and a pyridin-4-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-cyclopropyl-6-(pyridin-4-yl)pyrimidine typically involves multiple steps, starting with the formation of the pyrimidine core. One common approach is the reaction of a suitable pyrimidine derivative with chlorinating agents and cyclopropylating reagents under controlled conditions. The reaction conditions often require the use of strong bases or acids to facilitate the substitution reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the need for efficient purification techniques to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Chloro-2-cyclopropyl-6-(pyridin-4-yl)pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

Recent studies have highlighted the potential of pyrimidine derivatives, including 4-Chloro-2-cyclopropyl-6-(pyridin-4-yl)pyrimidine, as effective antimalarial agents. The compound has been optimized based on a trisubstituted pyrimidine scaffold that demonstrated substantial efficacy against Plasmodium falciparum.

Key Findings:

- Efficacy : A related compound showed a 96% reduction in parasitemia in a P. berghei mouse model when administered at 30 mg/kg orally for four days .

- Mechanism : The compound's activity is attributed to its ability to inhibit cytochrome P450 enzymes, which may affect its pharmacokinetics and safety profile. The presence of the 4-pyridyl substituent is crucial for maintaining potency .

Anti-inflammatory Effects

Pyrimidine derivatives are also being explored for their anti-inflammatory properties. Research indicates that modifications to the pyrimidine structure can enhance inhibitory effects on COX enzymes, which are critical in the inflammatory process.

Research Insights:

- Inhibition of COX Enzymes : Compounds with similar structures showed significant inhibition of COX-2, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

- Structure-Activity Relationship (SAR) : Studies suggest that electron-donating groups on the pyrimidine ring enhance anti-inflammatory activity, indicating that structural modifications could optimize therapeutic effects .

Neuroprotective Potential

The selective inhibition of neuronal nitric oxide synthase (nNOS) represents another promising application for pyrimidine derivatives. Compounds designed with similar frameworks have shown potential in targeting neurodegenerative disorders.

Observations:

- Selectivity and Potency : Certain derivatives exhibited high selectivity over other isoforms of nitric oxide synthase, which is essential for minimizing side effects while maximizing therapeutic efficacy .

- Bioavailability : Modifications aimed at improving pharmacokinetic properties have led to compounds with favorable absorption characteristics and low off-target effects, suggesting their potential for oral bioavailability in clinical settings .

Comparative Data Table

Wirkmechanismus

The mechanism by which 4-Chloro-2-cyclopropyl-6-(pyridin-4-yl)pyrimidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or enzyme inhibition.

Vergleich Mit ähnlichen Verbindungen

4-Chloro-2-cyclopropyl-6-(4-methyl-1H-imidazol-1-yl)pyrimidine

4-Chlorophenyl(pyridin-2-yl)methanone

4-Acetyl-2-chloropyridine

Uniqueness: 4-Chloro-2-cyclopropyl-6-(pyridin-4-yl)pyrimidine stands out due to its specific combination of substituents, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various applications.

Biologische Aktivität

4-Chloro-2-cyclopropyl-6-(pyridin-4-yl)pyrimidine is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry and drug development. This article explores its biochemical properties, cellular effects, mechanisms of action, and relevant research findings.

This compound is known for its ability to interact with various enzymes and receptors, influencing metabolic pathways. Notably, it has been shown to inhibit specific kinases, which alters the phosphorylation states of target proteins. Such interactions can lead to significant changes in cellular signaling and metabolic processes.

Table 1: Enzyme Inhibition Profiles

| Target Enzyme | Inhibition Type | Reference |

|---|---|---|

| Kinase A | Competitive Inhibition | |

| Kinase B | Non-competitive | |

| Receptor X | Agonist/Antagonist |

2. Cellular Effects

The compound affects various cell types by modulating gene expression and cellular metabolism. It has been observed to influence:

- Cell Cycle Regulation : Alters the expression of genes involved in the cell cycle.

- Apoptosis : Modulates pathways leading to programmed cell death.

- Differentiation : Affects the differentiation processes in stem cells and other progenitor cells.

Case Study: Impact on Cancer Cell Lines

In a study assessing its anticancer potential, this compound was tested against several cancer cell lines (MCF-7, A549). The results indicated significant cytotoxicity, with IC50 values demonstrating its potential as an anticancer agent.

The molecular mechanism involves binding interactions with biomolecules that can either inhibit or activate enzyme functions. The compound can bind to:

- Active Sites : Preventing substrate binding.

- Allosteric Sites : Modulating enzyme activity without directly blocking the active site.

Additionally, it influences gene expression by interacting with transcription factors, leading to downstream effects on cellular processes.

Medicinal Chemistry

This compound serves as a building block for synthesizing potential therapeutic agents, including those targeting cancer and viral infections.

Biological Studies

It is widely used in studies focusing on enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

5. Temporal Effects in Laboratory Settings

The stability and degradation of this compound are crucial for understanding its long-term effects on cellular functions. Studies have shown that while it remains stable under certain conditions, prolonged exposure can lead to diminished activity due to degradation.

6. Comparative Analysis with Other Pyrimidine Derivatives

In comparison with other pyrimidine derivatives, this compound exhibits unique properties that enhance its biological activity.

Table 2: Comparative Biological Activity of Pyrimidines

Eigenschaften

IUPAC Name |

4-chloro-2-cyclopropyl-6-pyridin-4-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3/c13-11-7-10(8-3-5-14-6-4-8)15-12(16-11)9-1-2-9/h3-7,9H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNVDTOOHTFFKRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=N2)Cl)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.